Nitracidomycin B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitracidomycin B involves the use of specific actinomycetes and endophytes. These microorganisms are cultured under controlled conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using strains of actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Nitracidomycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nitracidomycin B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and reactions of gamma-amino acids.
Biology: It is used to study the interactions between microorganisms and their metabolites.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Nitracidomycin B involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in peptidoglycan synthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Nitracidomycin A: Another member of the enteromycin group of antibiotics with similar antimicrobial properties.
Kanamycin C: An aminoglycoside antibiotic with a different mechanism of action but similar antimicrobial spectrum.
Clavulanic Acid: A beta-lactamase inhibitor used in combination with other antibiotics to enhance their efficacy.
Uniqueness: Nitracidomycin B is unique due to its specific structural features as a gamma-amino acid derivative and its potent antimicrobial activity against a broad spectrum of bacteria. Its ability to inhibit peptidoglycan synthesis distinguishes it from other antibiotics .
Properties
IUPAC Name |
2-[(5-carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O6/c1-5-8(12(17)18)11(16)10(7(2)3)13-9(15)6-14(19)20-4/h6-8,10-11,16H,5H2,1-4H3,(H,13,15)(H,17,18)/b14-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPUTFJOHDSFS-MKMNVTDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C)C)NC(=O)C=[N+]([O-])OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C(C(C)C)NC(=O)/C=[N+](\[O-])/OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103527-98-6 | |
Record name | Nitracidomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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